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Compound of Interest

Compound Name: Methyl 3-amino-4-chlorobenzoate

Cat. No.: B1330673 Get Quote

An In-Depth Technical Guide to Methyl 3-amino-4-
chlorobenzoate
Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 3-amino-4-
chlorobenzoate, a key chemical intermediate. We will delve into its core molecular

characteristics, synthesis protocols, and critical applications, grounding all information in

authoritative data to support advanced research and development endeavors.

Section 1: Chemical Identity and Molecular
Structure
Methyl 3-amino-4-chlorobenzoate is a substituted aromatic compound belonging to the

aminobenzoate ester family. Its unique arrangement of functional groups—an amine, a chlorine

atom, and a methyl ester on a benzene ring—makes it a versatile building block in organic

synthesis.

IUPAC Name and Core Identifiers
The compound is systematically named methyl 3-amino-4-chlorobenzoate according to

IUPAC nomenclature.[1] Its key identifiers are summarized below for unambiguous reference in

research and procurement.
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Identifier Value Source(s)

IUPAC Name
methyl 3-amino-4-

chlorobenzoate
[1]

CAS Number 40872-87-5 [1][2][3][4]

Molecular Formula C₈H₈ClNO₂ [1][3][4]

Molecular Weight 185.61 g/mol [1][3][4]

Synonyms
3-Amino-4-chlorobenzoic acid

methyl ester
[3][5]

InChIKey
LOCJPOYKBUUVKU-

UHFFFAOYSA-N
[1]

Molecular Structure
The structure consists of a central benzene ring. The methyl ester group (-COOCH₃) defines

the parent benzoate structure and is located at position 1. The amino group (-NH₂) is at

position 3, and the chlorine atom (-Cl) is at position 4. This specific substitution pattern dictates

its reactivity and utility in further chemical modifications.

Caption: 2D structure of methyl 3-amino-4-chlorobenzoate.

Section 2: Physicochemical & Spectroscopic
Properties
Understanding the physical and spectral characteristics of a compound is fundamental for its

application in experimental settings, including reaction monitoring and quality control.

Physical Properties
Methyl 3-amino-4-chlorobenzoate is typically a solid at room temperature with limited

solubility in water but good solubility in common organic solvents.[2]
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Property Value Source(s)

Appearance
White to light yellow crystalline

powder
[2][5]

Melting Point 81 - 85 °C [5]

Boiling Point 292.1 °C at 760 mmHg [2]

Density 1.311 g/cm³ [2]

Solubility
Insoluble in water; Soluble in

ethanol, dichloromethane
[2]

Spectroscopic Profile
Spectroscopic data provides a fingerprint for the molecule, confirming its structure and purity.

Key spectral features are outlined below.
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Technique Key Data / Peaks Interpretation

¹H NMR

Signals corresponding to

aromatic protons, an amine

(NH₂) singlet, and a methyl

(CH₃) singlet.

Confirms the presence and

distinct chemical environments

of all proton-containing

functional groups.

¹³C NMR

Resonances for the carbonyl

carbon of the ester, aromatic

carbons (with distinct shifts

due to substituents), and the

methyl carbon.

Verifies the carbon backbone

and the presence of the ester

functionality.

IR Spectroscopy

Characteristic peaks for N-H

stretching (amine), C=O

stretching (ester), C-Cl

stretching, and aromatic C-H

and C=C bonds.

Identifies the key functional

groups present in the

molecule.

Mass Spectrometry

A molecular ion peak (M⁺)

corresponding to the molecular

weight (185.61 g/mol ), along

with characteristic

fragmentation patterns.

Confirms the molecular weight

and provides evidence for the

structural arrangement.

Note: Specific peak shifts and coupling constants can be found in spectral databases such as

ChemicalBook.[6]

Section 3: Synthesis and Mechanism
The most direct and common route for preparing Methyl 3-amino-4-chlorobenzoate is the

esterification of its corresponding carboxylic acid, 3-Amino-4-chlorobenzoic acid.

Primary Synthetic Route: Fischer Esterification
This synthesis is a classic example of Fischer esterification, where the carboxylic acid reacts

with an alcohol (methanol) in the presence of an acid catalyst.
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Starting Material:
3-Amino-4-chlorobenzoic Acid

Reaction Step:
Heat to reflux for 4-6 hours

Reagents:
Anhydrous Methanol

Acid Catalyst (e.g., H₂SO₄)

Work-up:
1. Cool & Concentrate
2. Neutralize with base

3. Extract with organic solvent

Reaction complete

Purification:
Dry organic layer

Filter & Evaporate solvent
Recrystallize if needed

Final Product:
Methyl 3-amino-4-chlorobenzoate

Click to download full resolution via product page

Caption: General workflow for the synthesis of Methyl 3-amino-4-chlorobenzoate.

Detailed Experimental Protocol
This protocol is adapted from a standard, high-yield esterification procedure for a structurally

similar compound, providing a reliable method for laboratory synthesis.[7]

Materials:

3-Amino-4-chlorobenzoic acid
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Anhydrous Methanol (MeOH)

Concentrated Sulfuric Acid (H₂SO₄)

Saturated Sodium Bicarbonate (NaHCO₃) solution

Ethyl Acetate (EtOAc)

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

Reaction Setup: In a round-bottom flask, dissolve 3-Amino-4-chlorobenzoic acid (1

equivalent) in anhydrous methanol (approx. 10-15 mL per gram of acid). Place the flask in an

ice bath to cool.

Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1-0.2 equivalents)

dropwise to the cooled solution. The addition is exothermic and should be performed with

caution.

Reaction: Remove the ice bath and equip the flask with a reflux condenser. Heat the mixture

to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The reaction progress can be

monitored by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the

volume of methanol using a rotary evaporator.

Neutralization & Extraction: Dilute the residue with water and carefully neutralize the excess

acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

Transfer the mixture to a separatory funnel and extract the product into an organic solvent

such as ethyl acetate (3x volumes).

Purification: Combine the organic layers and wash with brine. Dry the organic phase over

anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude

product.
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Final Purification: The resulting solid can be further purified by recrystallization from a

suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure Methyl
3-amino-4-chlorobenzoate.

Mechanistic Causality
The use of a strong acid catalyst is critical. It protonates the carbonyl oxygen of the carboxylic

acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to

nucleophilic attack by the methanol. The reaction is an equilibrium; therefore, using excess

methanol and removing water as it forms (which is facilitated by the dehydrating nature of

H₂SO₄) drives the reaction toward the formation of the ester product.

Section 4: Applications in Research and
Development
The trifunctional nature of Methyl 3-amino-4-chlorobenzoate makes it a valuable intermediate

in several high-value chemical industries.

Pharmaceutical Synthesis: This compound serves as a crucial starting material or

intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The

amino group can be acylated, alkylated, or diazotized, while the ester can be hydrolyzed or

converted to an amide. The chloro-substituent provides a site for nucleophilic aromatic

substitution or cross-coupling reactions. While direct applications are proprietary, the scaffold

is of high interest. For instance, the closely related isomer, 4-amino-3-chloro benzoate ester,

has been used to develop novel derivatives that act as Epidermal Growth Factor Receptor

(EGFR) inhibitors for potential cancer therapies.[8][9][10] This highlights the value of the

amin-chloro-benzoate framework in medicinal chemistry.

Proteomics Research: The compound is listed as a product for proteomics research, where it

may be used as a building block for creating specific probes, tags, or cross-linking agents for

studying protein interactions and functions.[4]

Dye and Pigment Industry: Aromatic amines are foundational components in the synthesis of

azo dyes and other pigments.[2] The specific substitution pattern on this molecule can be

used to tune the color and stability of resulting dye molecules.
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Section 5: Safety and Handling
As with any laboratory chemical, proper handling of Methyl 3-amino-4-chlorobenzoate is

essential to ensure personnel safety.

Hazard Identification
The compound is associated with several GHS hazard classifications.[1]

Hazard Class GHS Statement Precaution

Skin Corrosion/Irritation H315: Causes skin irritation
Wear protective gloves and

clothing.

Serious Eye Damage/Irritation
H319: Causes serious eye

irritation
Wear eye and face protection.

Acute Toxicity (Oral, Dermal,

Inhalation)

H302/H312/H332: Harmful if

swallowed, in contact with skin,

or if inhaled

Avoid ingestion, skin contact,

and inhaling dust.

Specific Target Organ Toxicity
H335: May cause respiratory

irritation

Use only in a well-ventilated

area.

Recommended Procedures
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical

safety goggles when handling this compound.

Engineering Controls: Handle in a chemical fume hood to avoid inhalation of dust or vapors.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from

incompatible materials.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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